REACTION_CXSMILES
|
[C:1]1(NCC(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12](=[O:15])([O-])[O-:13].[Na+].[Na+].[C:18]([N:23]1[C:27](=O)[C:26]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:25]2[C:24]1=[O:33])(OCC)=[O:19]>O>[C:18]1(=[O:19])[N:23]([CH:27]([C:26]2[CH:25]=[CH:32][CH:31]=[CH:30][CH:29]=2)[C:12]([OH:13])=[O:15])[C:24](=[O:33])[C:1]2=[CH:2][CH:3]=[CH:4][CH:5]=[C:6]12 |f:1.2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NCC(=O)O
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O
|
Type
|
CUSTOM
|
Details
|
The filtrate is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction slurry is filtered
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the resulting slurry is filtered
|
Type
|
WASH
|
Details
|
the solid washed with water
|
Type
|
CUSTOM
|
Details
|
The solid is dried in vacuo (60° C., <1 mm)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1C(C(=O)O)C1=CC=CC=C1)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.88 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |